molecular formula C17H12N4OS B2790365 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide CAS No. 1226432-98-9

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide

Cat. No. B2790365
CAS RN: 1226432-98-9
M. Wt: 320.37
InChI Key: BSOMWZYKZGDWSB-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide” is an organic compound . It belongs to the class of compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structures of the representative compounds were determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

These compounds exhibited good to high activities up to 7.6 × 10 6 g mol −1 (Ni) h −1 in ethylene oligomerization upon activation with Et 2 AlCl . The reaction conditions and the nature of ligands affected the catalytic performances of nickel complexes .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Applications in Dyes for Solar Cells and Other Optical Applications

Imidazole is being deployed in emerging research into dyes for solar cells and other optical applications .

Applications in Functional Materials

Imidazole is being used in the development of functional materials .

Applications in Catalysis

Imidazole is being used in catalysis .

Antitumor Activity

Some compounds with imidazole exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .

Inhibition of p97

The compound has been found to be a potent covalent inhibitor of p97, a protein involved in various cellular processes . A chemical proteomics study indicated that the newly-synthesized compounds still targeted the C522 residue of p97 and retained selectivity among the complicated whole proteome .

properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-17(13-6-9-23-10-13)19-14-3-1-2-12-4-5-15(20-16(12)14)21-8-7-18-11-21/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOMWZYKZGDWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CSC=C3)N=C(C=C2)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide

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